molecular formula C18H18F6N2O5 B2576719 4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) CAS No. 1909308-52-6

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)

Cat. No. B2576719
M. Wt: 456.341
InChI Key: BVMLWTABYFTLEH-UHFFFAOYSA-N
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Description

“4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 1909308-52-6. It’s a product offered by several chemical suppliers .


Molecular Structure Analysis

The molecular weight of this compound is 456.34 . The molecular formula is C18H18F6N2O5 .


Physical And Chemical Properties Analysis

This compound is a powder . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • Iridium-Catalyzed Asymmetric Synthesis : A study by Yang et al. (2021) introduced an iridium-catalyzed trifluoroacetic acid-promoted asymmetric cascade allylation/Pictet-Spengler cyclization reaction. This method facilitates the construction of tetrahydroisoquinolines, demonstrating the utility of trifluoroacetic acid in complex organic syntheses, potentially relevant for synthesizing structures similar to "4-(Isoquinolin-5-yl)piperidin-4-ol" (Yang et al., 2021).

  • Trifluoromethylated Quinazolinones : Almeida et al. (2018) reported a one-pot method using trifluoroacetic acid as a CF3 source to synthesize trifluoromethylated quinazolin-4(3H)-ones, showcasing the acid's versatility as a reagent for introducing trifluoromethyl groups in heterocyclic compounds (Almeida et al., 2018).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Activity : Research by Sumangala et al. (2010) on 1,2,3-triazoles containing quinoline moiety showed significant antimicrobial activity, highlighting the potential of structurally similar compounds for use as antimicrobial agents (Sumangala et al., 2010).

  • Anti-Proliferative Agents : Ghorab et al. (2014) synthesized 4-aminoquinoline derivatives showing potent antiproliferative activity against the MCF-7 breast cancer cell line. This study indicates the relevance of quinoline derivatives in developing anticancer therapies (Ghorab et al., 2014).

Luminescent Properties and Crystal Engineering

  • Luminescent Properties : Li et al. (2015) investigated novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, exploring their structural and luminescent properties. Such studies contribute to the understanding of how specific functional groups influence luminescence, relevant for designing materials with desired optical properties (Li et al., 2015).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-isoquinolin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2C2HF3O2/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;2*3-2(4,5)1(6)7/h1-4,7,10,15,17H,5-6,8-9H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMLWTABYFTLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)

CAS RN

1909308-52-6
Record name 4-(isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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